REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]1([CH:6]([NH:10][CH:11]2[CH2:13][CH2:12]2)[C:7](O)=[O:8])[CH2:5][CH2:4]1.II.[H][H]>C1COCC1>[CH:3]1([CH:6]([NH:10][CH:11]2[CH2:13][CH2:12]2)[CH2:7][OH:8])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C(=O)O)NC1CC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C(=O)O)NC1CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with methanol until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with 20% KOH (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CO)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |